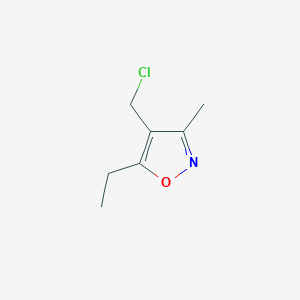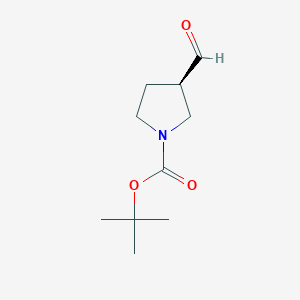![molecular formula C24H27ClN4O2S B2673409 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide CAS No. 422283-43-0](/img/no-structure.png)
3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide” is a complex organic molecule that contains several functional groups. These include a chlorobenzyl group, a keto group, a methylpiperidino group, a thioxo group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a quinazoline ring, which is a type of heterocyclic compound. This ring is substituted with various functional groups, which can significantly affect the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, the carboxamide group could participate in hydrolysis or condensation reactions, and the keto group might be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like carboxamide could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Compounds related to 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic effects, with some compounds demonstrating IC50 values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. These compounds have also shown efficacy in vivo against colon 38 tumors in mice (Deady et al., 2003).
Antimicrobial and Antifungal Activity
Another avenue of research involves the synthesis of novel compounds for antimicrobial and antifungal applications. For instance, hybrid molecules containing penicillanic acid or cephalosporanic acid moieties were synthesized and found to possess good to moderate antimicrobial activity against various test microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).
Analgesic Activity
Compounds bearing a quinazoline moiety have been explored for their potential analgesic properties. For instance, new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety were synthesized and screened for analgesic activity, demonstrating significant effects in pain management (Saad et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-methylpiperidine followed by cyclization with thiourea and 2-chloroacetyl chloride. The resulting intermediate is then reacted with 7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylpiperidine", "thiourea", "2-chloroacetyl chloride", "7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methylpiperidine in the presence of a base to form 4-chlorobenzyl-2-methylpiperidine.", "Step 2: Cyclization of 4-chlorobenzyl-2-methylpiperidine with thiourea in the presence of a base to form 2-thioxo-1H-quinazoline-7-carboxylic acid.", "Step 3: Reaction of 2-thioxo-1H-quinazoline-7-carboxylic acid with 2-chloroacetyl chloride in the presence of a base to form 2-chloroacetyl-2-thioxo-1H-quinazoline-7-carboxylic acid.", "Step 4: Reaction of 2-chloroacetyl-2-thioxo-1H-quinazoline-7-carboxylic acid with 7-amino-3-(4-chlorobenzyl)-4-keto-1H-quinazoline in the presence of a base to form the final product, 3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
422283-43-0 |
Formule moléculaire |
C24H27ClN4O2S |
Poids moléculaire |
471.02 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-N-[2-(2-methylpiperidin-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H27ClN4O2S/c1-16-4-2-3-12-28(16)13-11-26-22(30)18-7-10-20-21(14-18)27-24(32)29(23(20)31)15-17-5-8-19(25)9-6-17/h5-10,14,16H,2-4,11-13,15H2,1H3,(H,26,30)(H,27,32) |
Clé InChI |
OGXHGKWODOUXIS-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)
![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)

![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)

![3-hydroxy-N-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2673344.png)

![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N-butyl-N-methylsulfamoyl)benzoate](/img/structure/B2673349.png)